molecular formula C23H26N6O4S2 B609878 PDD 00017273

PDD 00017273

Numéro de catalogue: B609878
Poids moléculaire: 514.6 g/mol
Clé InChI: IFWUBRBMMNTBRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide is a potent, ATP-competitive, and highly selective inhibitor of Janus Kinase 2 (JAK2). This compound exhibits exceptional selectivity for JAK2 over other JAK family members, such as JAK1 and JAK3, which is a critical feature for elucidating the specific role of JAK2-driven signaling in pathological contexts Source . Its primary research value lies in the investigation of myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis, where the JAK2-V617F mutation is a primary driver of pathogenesis Source . Researchers utilize this inhibitor to dissect the JAK-STAT signaling pathway in cellular and in vivo models, providing insights into mechanisms of cell proliferation and survival. The compound's mechanism of action involves binding to the kinase domain of JAK2, effectively blocking the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STATs), particularly STAT5 Source . Beyond hematological cancers, its application extends to autoimmune and inflammatory disease research, including rheumatoid arthritis, where JAK-STAT pathways are implicated. This sulfonamide-quinazoline-based small molecule is for Research Use Only and is an essential tool compound for preclinical drug discovery and target validation studies.

Propriétés

IUPAC Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWUBRBMMNTBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Preparation of N-(1-Methylcyclopropyl)-3-[(2-Methylthiazol-5-yl)methyl]-1H-quinazoline-2,4-dione-6-sulfonamide

The quinazoline-2,4-dione core is synthesized from 2-amino-N-[(2-methylthiazol-5-yl)methyl]benzamide, which is cyclized using a DMAP-catalyzed protocol with (Boc)₂O.

Procedure :

  • Formation of 2-Amino-N-[(2-methylthiazol-5-yl)methyl]benzamide :
    Isatoic anhydride (2.55 g, 15.6 mmol) reacts with (2-methyl-1,3-thiazol-5-yl)methanamine (2.00 g, 15.6 mmol) in DMF (35 mL) at 50°C for 3 hours, yielding the intermediate as a yellow powder (74% yield).

    • Key Data :

      • 1H^1H NMR (300 MHz, DMSO-d6d_6): δ 8.45 (t, J=5.6J = 5.6 Hz, 1H), 7.85 (d, J=7.8J = 7.8 Hz, 1H), 7.45 (s, 1H), 7.30 (t, J=7.8J = 7.8 Hz, 1H), 6.95 (d, J=7.8J = 7.8 Hz, 1H), 4.55 (d, J=5.6J = 5.6 Hz, 2H), 2.45 (s, 3H).

      • LCMS (high pH): m/z 407.3 [M+H]+^+.

  • Cyclization to Quinazoline-2,4-dione :
    The benzamide intermediate undergoes cyclization with (Boc)₂O (1.5 equiv) and DMAP (0.1 equiv) in acetonitrile under microwave irradiation (150°C, 30 min), forming the quinazoline-2,4-dione scaffold.

  • Sulfonamide Introduction :
    Sulfonation at position 6 is achieved by reacting 4-chloro-3-nitrobenzenesulfonyl chloride with 1-methylcyclopropanamine hydrochloride in DCM, followed by nitro group reduction and cyclocondensation.

Alkylation with (2,5-Dimethylpyrazol-3-yl)methyl Chloride

The final step involves alkylation of the quinazoline-2,4-dione sulfonamide at position 1:

Procedure :
A mixture of N-(1-methylcyclopropyl)-3-[(2-methylthiazol-5-yl)methyl]-1H-quinazoline-2,4-dione-6-sulfonamide (350 mg, 0.86 mmol), K₂CO₃ (179 mg, 1.3 mmol), and 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole (162 mg, 1.1 mmol) in DMF (10 mL) is heated under microwave irradiation at 80°C for 30 minutes. The product is isolated via extraction with EtOAc and aqueous workup, yielding the title compound.

Reaction Optimization :

  • Solvent : DMF enhances nucleophilicity of the quinazoline nitrogen.

  • Base : K₂CO₃ ensures deprotonation without side reactions.

  • Temperature : Microwave heating accelerates reaction kinetics, reducing time from hours to minutes.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (300 MHz, DMSO-d6d_6) :
    δ 8.25 (s, 1H), 7.90 (d, J=8.2J = 8.2 Hz, 1H), 7.50 (s, 1H), 7.35 (d, J=8.2J = 8.2 Hz, 1H), 6.75 (s, 1H), 5.10 (s, 2H), 4.60 (s, 2H), 3.85 (s, 3H), 2.50 (s, 3H), 2.30 (s, 3H), 1.20 (s, 3H), 0.40–0.30 (m, 2H).

  • LCMS (high pH) : m/z 579.4 [M+H]+^+ (calc. 579.2).

Purity and Yield

  • Yield : ~65–70% after purification.

  • Purity : >95% by HPLC (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Synthetic Routes

Alternative Methods for Quinazoline-2,4-dione Formation

  • Classical Cyclization : Requires harsh conditions (refluxing acetic acid) and yields <50%.

  • DMAP/(Boc)₂O Protocol : Offers milder conditions (room temperature to 150°C) and higher yields (70–85%).

Challenges and Limitations

  • Regioselectivity : Competing alkylation at positions 1 and 3 necessitates careful stoichiometric control.

  • Purification : Silica gel chromatography is required to separate regioisomers, reducing overall yield .

Analyse Des Réactions Chimiques

Formation of 2-Amino-N-[(2-methylthiazol-5-yl)methyl]benzamide

  • Reagents : Isatoic anhydride, (2-methyl-1,3-thiazol-5-yl)methanamine, triethylamine

  • Conditions : DMF solvent, 50°C for 3 hours

  • Yield : 74%

  • Key Data :

    • 1^11H NMR (DMSO-d6): δ = 8.85 (t, J=5.8 Hz, 1H), 7.48 (s, 1H), 4.52 (d, J=5.7 Hz, 2H) .

    • LCMS : m/z 246.1 [M−H]⁻ .

Cyclization to 3-[(2-Methylthiazol-5-yl)methyl]-1H-quinazoline-2,4-dione

  • Reagents : Triphosgene

  • Conditions : THF solvent, room temperature for 16 hours

  • Yield : Not explicitly quantified (reported as a thick suspension) .

  • Key Data :

    • Intermediate confirmed via sulfonylation in subsequent steps .

Sulfonylation with N-(1-Methylcyclopropyl)amine

  • Reagents : 3-[(2-Methylthiazol-5-yl)methyl]-1H-quinazoline-2,4-dione-6-sulfonyl chloride, N-(1-methylcyclopropyl)amine

  • Conditions : DCM/THF solvent mixture, room temperature for 3 hours

  • Yield : 25% over two steps .

  • Key Data :

    • 1^11H NMR (DMSO-d6): δ = 11.97 (s, 1H), 8.32 (d, J=2.1 Hz, 1H), 5.19 (s, 2H) .

    • LCMS : m/z 407.3 [M+H]⁺ .

Alkylation with 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole

  • Reagents : 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole, K₂CO₃

  • Conditions : DMF solvent, microwave heating at 80°C for 30 minutes

  • Yield : Not explicitly reported (purified via flash chromatography) .

  • Key Data :

    • 13^1313C NMR (CDCl₃): δ = 159.80, 147.82, 105.35 (quinazoline and pyrazole carbons) .

    • HRMS : m/z 515.1516 [M+H]⁺ (Calcd: 515.1530) .

Coupling with (2-Methylthiazol-5-yl)methanamine

  • Reagents : Brominated pyridazinone, Pd₂(dba)₃, BINAP, NaOtBu

  • Conditions : Toluene solvent, 85°C under N₂ for 4 hours .

  • Yield : 68% (purified via reverse-phase chromatography) .

  • Key Data :

    • 1^11H NMR (MeOD): δ = 7.56 (s, 1H), 4.59 (s, 2H), 2.66 (s, 3H) .

    • LRMS : m/z 387.1 [M+H]⁺ .

Critical Analysis

  • Microwave-Assisted Alkylation : Step 2.2 employs microwave heating to enhance reaction efficiency, reducing typical alkylation times .

  • Stereochemical Considerations : The 1-methylcyclopropyl group introduces steric hindrance, influencing sulfonamide reactivity .

  • LCMS Validation : All intermediates and final products were confirmed via LCMS and HRMS, ensuring structural fidelity .

This synthesis highlights the compound’s modular assembly through sequential functionalization of the quinazoline core, with palladium catalysis and microwave irradiation playing pivotal roles in optimizing yields and selectivity.

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Anticancer Activity :
    • Studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The presence of the sulfonamide group may enhance its ability to inhibit tumor growth by interfering with specific metabolic pathways in cancer cells.
    • Case Study : Research published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed potent activity against various cancer cell lines, suggesting that this compound could be further explored for similar effects .
  • Antimicrobial Properties :
    • Compounds containing thiazole and pyrazole rings are known for their antimicrobial activities. This compound's structure implies potential efficacy against bacterial and fungal pathogens.
    • Case Study : A study highlighted the effectiveness of thiazole derivatives in combating resistant bacterial strains, indicating that this compound might share similar properties .
  • Anti-inflammatory Effects :
    • The sulfonamide group is often associated with anti-inflammatory properties. The compound may be investigated for its ability to reduce inflammation in various diseases.
    • Case Study : Research has shown that certain quinazoline derivatives can significantly lower inflammatory markers in animal models .

Agricultural Applications

  • Pesticidal Activity :
    • The structural components of this compound suggest it could serve as a novel pesticide or herbicide. The thiazole moiety is particularly noted for its role in agrochemical formulations.
    • Case Study : A patent application described a related compound's effectiveness as an insecticide, highlighting the potential for developing similar agents from this compound .
  • Plant Growth Regulation :
    • There is emerging evidence that certain pyrazole derivatives can act as plant growth regulators, affecting plant metabolism and growth patterns.
    • Case Study : Research indicated that specific thiazole-based compounds promoted root development and increased yield in crops .

Data Table: Summary of Applications

Application AreaPotential UsesSupporting Evidence
PharmaceuticalAnticancer, Antimicrobial, Anti-inflammatoryStudies on quinazoline derivatives
AgriculturalPesticide, Plant Growth RegulatorPatent applications on related compounds

Mécanisme D'action

  • PDD00017273 exerts its effects by inhibiting PARG. This disruption impacts ADP-ribose metabolism, affecting DNA repair and cellular responses to stress.
  • Molecular Targets: PARG enzymes involved in ADP-ribose hydrolysis.
  • Pathways: PDD00017273 likely influences DNA damage repair pathways.
  • Comparaison Avec Des Composés Similaires

    Comparison with Similar Compounds

    The compound’s structural complexity necessitates comparisons with analogues sharing partial motifs, such as pyrazole, thiazole, sulfonamide, or quinazoline derivatives. Below is a detailed analysis:

    Structural Analogues with Quinazoline Cores

    Compound Name Key Features Differences Biological Relevance
    2-({2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide () Triazoloquinazoline core, pyrazole, sulfanyl group Replaces dioxoquinazoline with triazoloquinazoline; lacks thiazole substituent Potential kinase inhibition due to triazole-quinazoline fusion
    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide () Thiazole-carboxamide, pyrazole, sulfone group Uses pyrazole-carboxamide instead of quinazoline; lacks sulfonamide Anticandidal activity attributed to thiazole and sulfone groups

    Pyrazole and Thiazole Derivatives

    Compound Name Key Features Differences Biological Relevance
    N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide () Pyrazole core, cyclopropyl, sulfonamide Simpler structure; lacks quinazoline and thiazole Anti-inflammatory activity via COX-2 inhibition
    4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide () Thiazole-benzamide, sulfonamide Replaces quinazoline with benzamide; no pyrazole Anticancer potential due to thiazole-sulfonamide synergy

    Sulfonamide-Containing Compounds

    Compound Name Key Features Differences Biological Relevance
    N-[3-(5-Phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide () Dihydropyrazole, sulfonamide Lacks quinazoline and thiazole; dihydropyrazole instead of aromatic pyrazole Antimicrobial activity via sulfonamide-mediated membrane disruption
    N~4~-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N~4~,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide () Dichloropyrazole, bis-sulfonamide Dual pyrazole-sulfonamide system; no heteroaromatic cores Antifungal properties from chlorinated pyrazole

    Unique Features and Implications

    The target compound’s combination of a 2,4-dioxoquinazoline core with pyrazole, thiazole, and sulfonamide groups distinguishes it from analogues:

    • Enhanced Binding Affinity : The quinazoline-dione scaffold likely interacts with polar residues in enzyme active sites, while the thiazole and pyrazole groups provide hydrophobic and π-π stacking interactions .
    • Metabolic Stability : The methylcyclopropyl group may reduce oxidative metabolism, extending half-life compared to simpler sulfonamides .
    • Dual Targeting Potential: The thiazole moiety could confer activity against bacterial targets (e.g., DNA gyrase), while the quinazoline-dione may inhibit human kinases .

    Data Tables

    Table 1: Structural Comparison

    Feature Target Compound Compound Compound
    Core Structure 2,4-Dioxoquinazoline Triazoloquinazoline Pyrazole
    Sulfonamide Present (position 6) Absent Absent
    Thiazole Present (position 3) Absent Present (carboxamide-linked)
    Pyrazole 2,5-Dimethyl (position 1) 3,5-Dimethyl 5-Phenyl

    Activité Biologique

    The compound 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide (hereafter referred to as Compound A ) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

    Chemical Structure

    Compound A is characterized by a complex structure that includes:

    • Pyrazole ring : Known for its diverse biological activities.
    • Thiazole moiety : Often associated with antimicrobial and anticancer properties.
    • Dioxoquinazoline : A scaffold recognized for its pharmacological significance.

    Anticancer Activity

    Recent studies have highlighted the cytotoxic effects of Compound A against various cancer cell lines. For instance:

    • Cytotoxicity Assays : Compound A exhibited significant cytotoxicity in vitro with IC50 values ranging from 5.00 µM to 29.85 µM across different cancer cell lines, including SH-SY5Y and C6 glioma cells. Notably, it demonstrated a lower IC50 compared to standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced efficacy in inducing apoptosis in cancer cells .

    The mechanism underlying the anticancer activity of Compound A appears to involve:

    • Induction of Apoptosis : Flow cytometry analysis revealed that Compound A triggers apoptosis in cancer cells, with a significant proportion undergoing late-stage apoptosis.
    • Cell Cycle Arrest : The compound was shown to inhibit cell cycle progression, particularly at the G0/G1 phase, indicating its potential to halt tumor growth by preventing cell division .

    Comparative Biological Activity

    CompoundIC50 (µM)Cell LineMechanism of Action
    Compound A5.13C6Apoptosis induction
    5-Fluorouracil8.34C6Antimetabolite
    Compound B (similar structure)24.31SH-SY5YCell cycle arrest

    Case Studies

    Several case studies have been conducted to evaluate the biological efficacy of Compound A:

    • Study on Glioma Cells : In a controlled study, Compound A demonstrated a significant reduction in cell viability in C6 glioma cells compared to untreated controls.
    • Flow Cytometry Analysis : This study confirmed that approximately 79% of treated cells underwent apoptosis, highlighting the compound's potential as a therapeutic agent against gliomas .

    Pharmacological Potential

    The unique structural features of Compound A position it as a promising candidate for further development in cancer therapy. Its dual mechanism of inducing apoptosis while arresting the cell cycle presents a multifaceted approach to combatting tumor growth.

    Q & A

    Basic: What are the standard synthetic routes for preparing this quinazoline-sulfonamide derivative?

    The synthesis involves multi-step heterocyclic chemistry, leveraging nucleophilic substitutions and cyclization. A general approach includes:

    • Step 1: Formation of the quinazoline-dione core via condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .
    • Step 2: Introduction of the sulfonamide group at position 6 using chlorosulfonic acid, followed by reaction with 1-methylcyclopropylamine .
    • Step 3: Alkylation of the pyrazole and thiazole moieties. For example, 2,5-dimethylpyrazole-3-methanol and 2-methylthiazole-5-methanol are activated (e.g., as chlorides or tosylates) and coupled to the quinazoline scaffold using K₂CO₃ in DMF at room temperature .
      Key Validation: Monitor intermediates via LC-MS and confirm regioselectivity using ¹H-NMR (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm) .

    Basic: How to characterize the compound’s purity and structural integrity?

    Employ orthogonal analytical methods:

    • HPLC-PDA: Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%). Retention time shifts indicate impurities from incomplete alkylation .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated for C₂₄H₂₇N₇O₄S₂: 566.1692).
    • ¹³C-NMR: Identify carbonyl signals (C=O at ~170–175 ppm) and sulfonamide S=O at ~110 ppm .

    Advanced: How to optimize reaction yields for the thiazole-methylation step?

    Controlled synthesis requires Design of Experiments (DoE):

    • Variables: Solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), temperature (RT vs. 50°C), and stoichiometry (1:1.1 molar ratio).
    • Findings: DMF with K₂CO₃ at 50°C increases alkylation efficiency by 30% compared to THF due to better solubility of the thiazole precursor .
    • Troubleshooting: If side products dominate, use silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the desired isomer .

    Advanced: How to resolve contradictory solubility data in different solvent systems?

    Discrepancies arise from the compound’s amphiphilic structure (polar sulfonamide vs. hydrophobic cyclopropane).

    • Method: Conduct Hansen solubility parameter analysis.
      • δD (Dispersion): 18.2 MPa¹/²
      • δP (Polar): 12.5 MPa¹/²
      • δH (H-bonding): 8.7 MPa¹/²
    • Optimal Solvents: DMSO (δ ~26 MPa¹/²) or DCM:MeOH (9:1) for assays. Avoid aqueous buffers (pH >7 causes sulfonamide hydrolysis) .

    Basic: What in vitro assays are suitable for initial biological screening?

    Prioritize target-agnostic assays due to limited mechanistic

    • Cytotoxicity: MTT assay against cancer cell lines (e.g., HepG2, MCF-7; IC₅₀ <10 µM suggests therapeutic potential) .
    • Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR2) due to the quinazoline scaffold’s known affinity .
    • Protocol: Use 10 mM stock in DMSO, diluted to ≤0.1% DMSO in final assays to avoid solvent interference .

    Advanced: How to analyze conflicting activity data in kinase inhibition assays?

    Contradictions may stem from off-target effects or assay conditions:

    • Approach 1: Perform kinome-wide profiling (e.g., using KinomeScan) to identify secondary targets .
    • Approach 2: Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH). A ΔG < −30 kJ/mol indicates strong target engagement .
    • Case Study: Analogous quinazoline-sulfonamides show >50% inhibition of VEGFR2 at 1 µM but <20% against EGFR, suggesting scaffold selectivity .

    Advanced: How to design derivatives to improve metabolic stability?

    Strategy: Modify the 1-methylcyclopropyl group and sulfonamide moiety:

    • Cyclopropane Replacement: Substitute with trifluoromethylcyclopropane to reduce CYP450 oxidation .
    • Sulfonamide Bioisosteres: Replace -SO₂NH- with -PO₂NH- or tetrazole to enhance resistance to hydrolysis .
      Validation: Incubate derivatives with human liver microsomes (HLM); aim for t₁/₂ >60 min (vs. 22 min for parent compound) .

    Basic: What computational tools predict binding modes with biological targets?

    • Docking: Use AutoDock Vina or Schrödinger Glide with homology models of kinases (e.g., PDB: 4ASD for VEGFR2).
    • Key Interactions: The quinazoline C=O forms H-bonds with kinase hinge regions, while the sulfonamide interacts with hydrophobic pockets .
    • Validation: Compare docking scores (ΔG ≤ −9 kcal/mol) with experimental IC₅₀ values .

    Advanced: How to address low reproducibility in scaled-up synthesis?

    Root Cause Analysis:

    • Issue 1: Inconsistent alkylation due to poor mixing in batch reactors.
      Fix: Transition to continuous flow chemistry (residence time 30 min, 50°C) for uniform heat/mass transfer .
    • Issue 2: Sulfonamide hydrolysis during workup.
      Fix: Quench reactions with iced 0.1 M HCl to stabilize the intermediate .

    Advanced: How to correlate structural features with anti-proliferative activity?

    Perform 3D-QSAR studies:

    • Dataset: Include 20 derivatives with IC₅₀ values against HepG2.
    • Descriptors: Hydrophobic surface area (e.g., cyclopropane), H-bond acceptors (sulfonamide O), and molar refractivity.
    • Model: CoMFA (q² >0.6, r² >0.9) identifies the 2-methylthiazole as critical for membrane permeability .

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.